REACTION_CXSMILES
|
[F:1][C:2]1[S:6][C:5]([C:7](=[O:9])[CH3:8])=[CH:4][CH:3]=1.C(N(C(C)C)CC)(C)C.FC(F)(F)S(O[Si](C)(C)C)(=O)=O.[Br:31]N1C(=O)CCC1=O.C(=O)(O)[O-].[Na+]>ClCCl.O>[Br:31][CH2:8][C:7]([C:5]1[S:6][C:2]([F:1])=[CH:3][CH:4]=1)=[O:9] |f:4.5|
|
Name
|
|
Quantity
|
9.7 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(S1)C(C)=O
|
Name
|
|
Quantity
|
14.7 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
224 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
13.8 mL
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)O[Si](C)(C)C)(F)F
|
Name
|
|
Quantity
|
13.17 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
hexanes
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The resulting solution is stirred at 0° C. for 90 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the internal temperature below 5° C
|
Type
|
STIRRING
|
Details
|
the resulting orange solution is stirred at 0° C. for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The phases are separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is re-extracted with dichloromethane (150 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts are dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a red oily/amorphous residue
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove solids
|
Type
|
WASH
|
Details
|
The solids are washed with a solution of hexanes/dichloromethane (˜50 mL, 7:3)
|
Type
|
CONCENTRATION
|
Details
|
The combined filtrates are concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue is purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with hexanes/dichloromethane (two-step gradient from 70:30 to 60:40 to 50:50)
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
BrCC(=O)C=1SC(=CC1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.33 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 88.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |